molecular formula C14H16N4O2 B497135 N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 927639-58-5

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497135
CAS No.: 927639-58-5
M. Wt: 272.3g/mol
InChI Key: DUYUFCFJRIZRHA-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide” is a chemical compound with the molecular formula C14H16N4O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain nitrogen atoms . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR spectrum shows peaks corresponding to C–H stretch (aromatic), C-H (aliphatic), C = O (ketone), C = N, and C–N stretch (aromatic) .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 272.30244 . The compound has a melting point of 185–188 °C .

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide”, was evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(18-9-15-8-16-18)7-14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYUFCFJRIZRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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